molecular formula C11H8BrNO3 B1412511 Ethyl 3-bromo-5-cyano-2-formylbenzoate CAS No. 1805591-89-2

Ethyl 3-bromo-5-cyano-2-formylbenzoate

Cat. No.: B1412511
CAS No.: 1805591-89-2
M. Wt: 282.09 g/mol
InChI Key: VRDWFBZOCZRRLY-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-2-formylbenzoate is an organic compound with the molecular formula C11H8BrNO3. It is a derivative of benzoic acid and contains functional groups such as a bromine atom, a cyano group, and a formyl group. This compound is primarily used in scientific research and chemical synthesis as an intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-cyano-2-formylbenzoate typically involves multi-step organic reactions One common method starts with the bromination of ethyl benzoate to introduce the bromine atom at the desired position This is followed by a formylation reaction to add the formyl group

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow chemistry techniques to scale up the synthesis. This method ensures better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-cyano-2-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields ethyl 3-bromo-5-cyano-2-carboxybenzoate, while reduction yields ethyl 3-bromo-5-cyano-2-hydroxybenzoate.

Scientific Research Applications

Ethyl 3-bromo-5-cyano-2-formylbenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug discovery and development due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-cyano-2-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic reactions, respectively. The formyl group can undergo various transformations, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-5-cyano-2-formylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both electron-withdrawing (cyano and formyl) and electron-donating (ethyl ester) groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 3-bromo-5-cyano-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-3-7(5-13)4-10(12)9(8)6-14/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDWFBZOCZRRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-bromo-5-cyano-2-formylbenzoate
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Ethyl 3-bromo-5-cyano-2-formylbenzoate
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